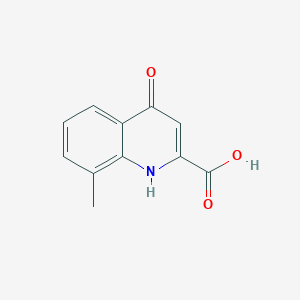

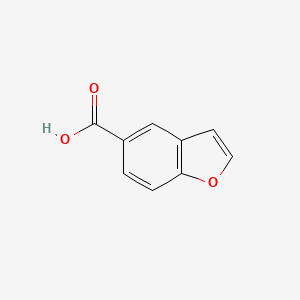

5-Amino-1,4-dihydroquinoxaline-2,3-dione

説明

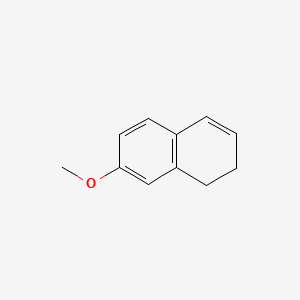

5-Amino-1,4-dihydroquinoxaline-2,3-dione is a chemical compound that is part of a broader class of quinoxaline derivatives. These compounds have been studied for their potential biological activities, including their role as AMPA receptor antagonists, which are important in the modulation of synaptic transmission in the central nervous system . The compound's structure allows for various substitutions, which can significantly alter its biological activity and receptor affinity .

Synthesis Analysis

The synthesis of quinoxaline derivatives often involves cyclization reactions and molecular rearrangements. For instance, the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one, a related compound, was confirmed by a series of reactions starting from a dione and involving chlorination and treatment with ammonia . Another example is the base-promoted ring expansion of 3-aminoquinoline-2,4-diones to form 1,4-benzodiazepine-2,5-diones, showcasing the reactivity of these compounds under basic conditions .

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is crucial for their biological activity. The synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones has shown that the stereochemistry at the nitrogen atom significantly affects the binding affinity to AMPA receptors, with the S-isomer being substantially more potent than the R-isomer . This highlights the importance of molecular structure in the design of receptor agonists and antagonists.

Chemical Reactions Analysis

Quinoxaline derivatives participate in various chemical reactions. For example, Diels-Alder reactions have been used to create polycyclic hydroxyquinones, with subsequent oxidation and transcycloaddition reactions leading to novel compounds . Additionally, amino derivatives of quinoxaline have been synthesized through nucleophilic substitution reactions, demonstrating the versatility of these compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-amino-1,4-dihydroquinoxaline-2,3-dione derivatives are influenced by their molecular structure. For instance, water solubility is an important property for biological activity, and some novel water-soluble quinoxaline-2,3-dione derivatives have shown protective effects in convulsion models . The crystal structures of related compounds have also been discussed, providing insight into their reactivity and potential interactions with biological targets .

科学的研究の応用

-

- 5-Amino-1,4-dihydroquinoxaline-2,3-dione has been evaluated to exhibit d-amino acid oxidase (DAAO) inhibitory activities . DAAO inhibitors have been considered as a promising therapeutic application for the nervous system-associated diseases .

- The method of application involves the preparation of a family of quinoxaline-2,3-diones and their evaluation for DAAO inhibitory activities .

- The results showed that these compounds exhibited DAAO inhibitory activities with IC50 values ranging from 0.6 to 15 μM in vitro .

-

- The compound is used in the treatment of schizophrenia. N-methyl-d-aspartic acid (NMDA) receptor dysfunction is thought to be one of the critical pathophysiologic mechanisms in schizophrenia .

- The method involves the co-administration of a DAAO inhibitor with d-serine, which may be an effective means of delivering d-serine to the brain .

- The treatment was found to improve not only positive symptoms but also negative ones and cognitive impairments .

-

- The compound has been studied for its analgesic effects. A series of studies demonstrated analgesic effects in formalin-induced tonic pain, neuropathic pain, and bone cancer pain in experimental animals by different DAAO inhibitors .

- The method probably involves the inhibition of spinal hydrogen peroxide .

- The results showed significant analgesic effects .

-

Antibacterial and Antifungal Activity

- Quinoxaline derivatives, including 5-Amino-1,4-dihydroquinoxaline-2,3-dione, have been studied for their antibacterial and antifungal properties .

- The method of application typically involves the synthesis of the quinoxaline derivatives and their subsequent testing against various bacterial and fungal strains .

- The results of these studies have shown that quinoxaline derivatives can exhibit significant antibacterial and antifungal activities .

-

- Quinoxaline derivatives have also been studied for their potential as antitubercular agents .

- The method of application involves the synthesis of the quinoxaline derivatives and their subsequent testing against Mycobacterium tuberculosis .

- The results of these studies have shown that some quinoxaline derivatives can exhibit significant antitubercular activities .

-

Anti-Inflammatory and Analgesic Activity

- Quinoxaline derivatives have been studied for their potential as anti-inflammatory and analgesic agents .

- The method of application typically involves the synthesis of the quinoxaline derivatives and their subsequent testing in animal models of inflammation and pain .

- The results of these studies have shown that some quinoxaline derivatives can exhibit significant anti-inflammatory and analgesic activities .

-

Anti-Amoebic and Anti-Proliferative Activity

- Quinoxaline derivatives have been studied for their potential as anti-amoebic and anti-proliferative agents .

- The method of application involves the synthesis of the quinoxaline derivatives and their subsequent testing against various amoebic strains and in proliferation assays .

- The results of these studies have shown that some quinoxaline derivatives can exhibit significant anti-amoebic and anti-proliferative activities .

-

Hypoglycemic and Anti-Glaucoma Activity

- Quinoxaline derivatives have been studied for their potential as hypoglycemic and anti-glaucoma agents .

- The method of application involves the synthesis of the quinoxaline derivatives and their subsequent testing in animal models of diabetes and glaucoma .

- The results of these studies have shown that some quinoxaline derivatives can exhibit significant hypoglycemic and anti-glaucoma activities .

-

- Quinoxaline derivatives have been studied for their potential as antiviral agents .

- The method of application involves the synthesis of the quinoxaline derivatives and their subsequent testing against various viral strains .

- The results of these studies have shown that some quinoxaline derivatives can exhibit significant antiviral activities .

-

Cytotoxic with Anticancer and Antitumor Activity

- Quinoxaline derivatives have been studied for their potential as cytotoxic agents with anticancer and antitumor properties .

- The method of application involves the synthesis of the quinoxaline derivatives and their subsequent testing in cancer cell lines .

- The results of these studies have shown that some quinoxaline derivatives can exhibit significant cytotoxic activities with anticancer and antitumor effects .

-

- Quinoxaline derivatives have been studied for their potential as antithrombotic agents .

- The method of application involves the synthesis of the quinoxaline derivatives and their subsequent testing in animal models of thrombosis .

- The results of these studies have shown that some quinoxaline derivatives can exhibit significant antithrombotic activities .

-

- Quinoxaline derivatives have been studied for their potential as anti-HIV agents .

- The method of application involves the synthesis of the quinoxaline derivatives and their subsequent testing against HIV .

- The results of these studies have shown that some quinoxaline derivatives can exhibit significant anti-HIV activities .

特性

IUPAC Name |

5-amino-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-4-2-1-3-5-6(4)11-8(13)7(12)10-5/h1-3H,9H2,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWASPYQGRASFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=O)C(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344982 | |

| Record name | 5-amino-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1,4-dihydroquinoxaline-2,3-dione | |

CAS RN |

76097-87-5 | |

| Record name | 5-amino-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。